2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol
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Overview
Description
2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol is an organic compound with a unique structure that includes an amino group, a benzyloxy group, and two hydroxyl groups
Mechanism of Action
Target of Action
It is known to act as a buffer for the determination of alkaline phosphatase activity . It also serves as a spacer in isotachophoresis of proteins .
Mode of Action
As a buffer, it likely maintains the pH of the environment in which the alkaline phosphatase is active . As a spacer in isotachophoresis, it may help in the separation of proteins based on their isoelectric points .
Biochemical Pathways
Its role as a buffer suggests that it may be involved in pathways where ph stability is crucial, such as enzymatic reactions involving alkaline phosphatase .
Result of Action
Its role as a buffer in enzymatic reactions suggests that it may contribute to the optimal functioning of enzymes such as alkaline phosphatase .
Action Environment
As a buffer, its effectiveness may be influenced by factors that affect ph, such as temperature and the presence of other ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol typically involves the reaction of 2-amino-1,3-propanediol with benzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the 2-amino-1,3-propanediol attacks the benzyl chloride, resulting in the formation of the benzyloxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or strong acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the amino group can produce secondary amines .
Scientific Research Applications
2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-methyl-1,3-propanediol
- 2-Amino-2-ethyl-1,3-propanediol
- 2-Amino-2-hydroxymethyl-1,3-propanediol
Uniqueness
2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and biomedical research .
Properties
IUPAC Name |
2-amino-2-(phenylmethoxymethyl)propane-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c12-11(7-13,8-14)9-15-6-10-4-2-1-3-5-10/h1-5,13-14H,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNHKTAMUGDRNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24827193 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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